(R)-2-(3-methylpiperazin-1-yl)pyrimidine
CAS No.:
Cat. No.: VC3253152
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4 |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-[(3R)-3-methylpiperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1 |
| Standard InChI Key | NCORXGRXMXIUCY-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C2=NC=CC=N2 |
| Canonical SMILES | CC1CN(CCN1)C2=NC=CC=N2 |
Introduction
Chemical Structure and Properties
(R)-2-(3-methylpiperazin-1-yl)pyrimidine features a pyrimidine core with a chiral piperazine substituent at the 2-position. The compound's stereochemistry is defined by the (R) configuration at the 3-position of the piperazine ring, which distinguishes it from its (S) enantiomer.
Basic Chemical Information
The fundamental chemical properties of (R)-2-(3-methylpiperazin-1-yl)pyrimidine are summarized in Table 1.
Table 1. Chemical Properties of (R)-2-(3-methylpiperazin-1-yl)pyrimidine
| Property | Value |
|---|---|
| Product Name | (R)-2-(3-methylpiperazin-1-yl)pyrimidine |
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-[(3R)-3-methylpiperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1 |
| Standard InChIKey | NCORXGRXMXIUCY-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C2=NC=CC=N2 |
| Canonical SMILES | CC1CN(CCN1)C2=NC=CC=N2 |
| PubChem Compound | 45099694 |
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior and potential biological activity:
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The pyrimidine ring provides a planar, aromatic scaffold with two nitrogen atoms at positions 1 and 3
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The piperazine ring creates a three-dimensional structure with two nitrogen atoms in a six-membered saturated heterocycle
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The methyl group at the 3-position of the piperazine introduces chirality
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The connection between the pyrimidine 2-position and the piperazine 1-position forms the core structure
These structural features contribute to the compound's potential ability to interact with biological targets through hydrogen bonding, van der Waals interactions, and stereospecific recognition.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of (R)-2-(3-methylpiperazin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a 3-methylpiperazine moiety. The most common approaches include:
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Nucleophilic aromatic substitution of 2-halopyrimidines (typically 2-chloropyrimidine) with (R)-3-methylpiperazine
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Reaction of activated pyrimidine derivatives with the chiral piperazine under appropriate conditions
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Stereoselective synthesis starting with appropriate precursors to ensure the correct configuration at the chiral center
Synthetic Challenges
The main challenges in synthesizing (R)-2-(3-methylpiperazin-1-yl)pyrimidine include:
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Ensuring stereochemical purity at the 3-position of the piperazine ring
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Optimizing reaction conditions to favor the substitution at the 2-position of the pyrimidine
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Purification and isolation of the final product with high enantiomeric excess
Achieving high stereochemical purity often requires either starting with enantiomerically pure (R)-3-methylpiperazine or implementing effective resolution techniques at appropriate stages of the synthesis.
Research Applications
As a Building Block in Medicinal Chemistry
(R)-2-(3-methylpiperazin-1-yl)pyrimidine serves as an important building block in medicinal chemistry, particularly in the development of more complex molecules with potential biological activity. The compound provides a useful scaffold that can be further elaborated to create diverse chemical libraries for drug discovery programs.
Research on pyrimidine derivatives often focuses on their structure-activity relationships (SARs), which help in understanding how modifications to the chemical structure affect biological activity. These studies can guide the rational design of new compounds with improved properties.
In Complex Molecular Structures
The (R)-3-methylpiperazin-1-yl moiety appears as a structural component in more complex bioactive molecules. For example, it is incorporated into "2-((R)-3-methylpiperazin-1-yl)-6-phenyl-7-(4-((4-(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)phenyl)pyrido[2,3-d]pyrimidine," a compound with a more elaborate molecular architecture .
This inclusion in complex structures suggests that the (R)-3-methylpiperazin-1-yl-pyrimidine fragment may contribute favorable pharmacophoric properties to larger molecules designed for specific biological targets .
Structure-Activity Relationships
Importance of Stereochemistry
The stereochemistry at the 3-position of the piperazine ring appears to be significant for biological activity in pyrimidine derivatives and related compounds. While specific data for (R)-2-(3-methylpiperazin-1-yl)pyrimidine is limited in the provided search results, studies on related compounds demonstrate that stereochemical configuration can significantly impact potency and selectivity .
For example, in a series of pyrimidine-4-carboxamide derivatives, the combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound, highlighting the importance of stereochemistry in determining biological activity .
Role of the Piperazine Moiety
The piperazine ring in (R)-2-(3-methylpiperazin-1-yl)pyrimidine contributes several important properties:
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Introduction of basic nitrogen atoms that can participate in hydrogen bonding and salt formation
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A conformationally flexible linker that can adopt various spatial arrangements
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A site for potential metabolic transformation
Pyrimidine Scaffold Contributions
The pyrimidine core in (R)-2-(3-methylpiperazin-1-yl)pyrimidine provides several advantageous properties for drug-like molecules:
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A planar aromatic system that can engage in π-stacking interactions
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Nitrogen atoms that serve as hydrogen bond acceptors
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A scaffold that positions substituents in defined spatial orientations
The 2-position of pyrimidine, where the piperazine is attached in this compound, is particularly suitable for nucleophilic substitution, making it an accessible point for introducing diverse substituents .
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